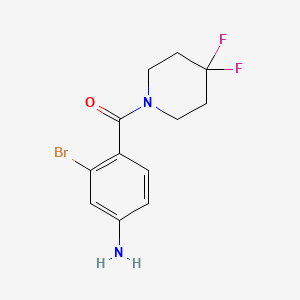
1-(2-Bromo-4,6-dimethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4,6-dimethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and the synthesis of heterocycles. The compound’s structure features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-4,6-dimethylphenylamine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial production methods may involve more efficient and scalable processes, such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
Análisis De Reacciones Químicas
1-(2-Bromo-4,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4,6-dimethylphenyl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s bromine atom and methyl groups also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
1-(2-Bromo-4,6-dimethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
This compound vs. 1-(2-Chloro-4,6-dimethylphenyl)guanidine: The presence of a bromine atom in the former compound imparts different reactivity and binding properties compared to the chlorine atom in the latter.
This compound vs. 1-(2-Bromo-4,6-dimethylphenyl)thiourea: The guanidine moiety in the former compound provides different chemical and biological properties compared to the thiourea moiety in the latter.
Propiedades
Fórmula molecular |
C9H12BrN3 |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
2-(2-bromo-4,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
Clave InChI |
NHEAGBFICRXDQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)N=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)





![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)





